molecular formula C15H14N2O3 B14674721 Tryptophan tetramate CAS No. 34300-68-0

Tryptophan tetramate

Cat. No.: B14674721
CAS No.: 34300-68-0
M. Wt: 270.28 g/mol
InChI Key: FGDVVSQPCDILGJ-UHFFFAOYSA-N
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Description

Tryptophan tetramate, also known as cyclo-acetoacetyl-L-tryptophan (cAATrp), is a specialized tryptophan-derived metabolite with a tetramic acid scaffold. It serves as the central, dedicated intermediate in the fungal biosynthetic pathway for cyclopiazonic acid (CPA), a potent neurotoxin and nanomolar inhibitor of sarcoplasmic Ca²⁺-ATPase . The compound's primary research value lies in its role as the substrate for the dimethylallyltransferase enzyme CpaD, which regiospecifically prenylates it to form β-cyclopiazonic acid, the direct precursor to CPA . Studies on CpaD have revealed that while the enzyme discriminates against free tryptophan, it accepts this compound for C4-prenylation and also demonstrates activity on other tryptophan-containing structures such as thiohydantoins, diketopiperazines, and linear peptides . This highlights the critical function of the tetramic acid moiety, a common pharmacophore in many natural products, as a key recognition element for biosynthetic enzymes . Consequently, this compound is an essential standard and tool compound for researchers studying the biosynthesis of complex indole tetramic acid alkaloids, exploring the substrate promiscuity of prenyltransferases, and engineering pathways for novel natural product derivatives . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34300-68-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-acetyl-3-hydroxy-2-(1H-indol-3-ylmethyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C15H14N2O3/c1-8(18)13-14(19)12(17-15(13)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7,12,16,19H,6H2,1H3,(H,17,20)

InChI Key

FGDVVSQPCDILGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(NC1=O)CC2=CNC3=CC=CC=C32)O

Origin of Product

United States

Biosynthetic Pathways of Tryptophan Derived Tetramic Acids

Elucidation of Key Enzymatic Steps in Tetramate Formation

The biosynthesis of tryptophan-derived tetramic acids is a multi-step process orchestrated by specialized enzymes. The initial formation of the characteristic tetramic acid ring from an amino acid and a polyketide precursor is a critical step, catalyzed by large, multifunctional enzyme complexes.

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Tetramate Biogenesis

The foundation of tryptophan-derived tetramate biosynthesis lies in the action of hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) systems. nih.govresearchgate.net These megaenzymes are modular enzymatic assembly lines that combine building blocks from both fatty acid and amino acid metabolism. nih.govresearchgate.netrsc.orgscispace.com In this hybrid system, a PKS module is responsible for synthesizing a polyketide chain, typically from acetyl-CoA and malonyl-CoA, while an NRPS module selects, activates, and incorporates an amino acid, in this case, tryptophan. nih.govnih.gov The convergence of these two pathways within a single, integrated enzyme complex allows for the efficient and controlled synthesis of the hybrid peptide-polyketide backbone necessary for tetramate formation. nih.govnih.gov

Mechanistic Insights into Initial Condensation and Tetramic Acid Ring Formation

The formation of the tetramic acid ring is a key cyclization event. Following the initial condensation of the polyketide chain (an acetoacetyl group) with L-tryptophan to form an N-acetoacetyl-Trp intermediate, this precursor remains tethered to a thiolation (T) domain of the NRPS module. nih.gov The subsequent ring formation is not a simple spontaneous cyclization but an enzyme-catalyzed process. In the case of the cyclopiazonic acid synthetase (CpaS), this is accomplished by a C-terminal reductase-like (R) domain. nih.gov This R domain, despite lacking the canonical catalytic triad (B1167595) for reduction, facilitates a Dieckmann-type cyclization of the thioester-linked intermediate. nih.gov This intramolecular condensation results in the formation and release of the stable tetramic acid product, cyclo-acetoacetyl-L-tryptophan (cAATrp). nih.gov

Specific Biosynthetic Pathways: The Cyclopiazonic Acid (CPA) Model

The biosynthesis of cyclopiazonic acid (CPA), a mycotoxin produced by Aspergillus and Penicillium species, serves as an exemplary model for understanding the formation of tryptophan-derived tetramic acids. nih.govtandfonline.com This pathway is remarkably concise, involving just three key enzymes: CpaS, CpaD, and CpaO. nih.govwikipedia.org

EnzymeTypeFunction
CpaS Hybrid PKS-NRPSCatalyzes the formation and release of the tetramic acid intermediate, cAATrp. nih.govwikipedia.org
CpaD Tryptophan Dimethylallyltransferase (Trp-DMAT)Prenylates cAATrp at the C4 position of the indole (B1671886) ring to form β-CPA. wikipedia.orgacs.org
CpaO FAD-dependent OxidocyclaseCatalyzes the final oxidative cyclization of β-CPA to form α-CPA. wikipedia.org

Characterization of Cyclo-acetoacetyl-L-tryptophan (cAATrp) as a Central Tetramic Acid Intermediate

Cyclo-acetoacetyl-L-tryptophan (cAATrp) is the first stable intermediate released in the CPA biosynthetic pathway and represents the core tetramic acid scaffold. nih.govresearchgate.net It is synthesized by the hybrid PKS-NRPS enzyme, CpaS, from the precursors acetyl-CoA, malonyl-CoA, and L-tryptophan. nih.govwikipedia.org The formation of cAATrp is the committed step in the pathway, establishing the fundamental indole-tetramic acid structure. nih.gov Its identity as a key intermediate has been confirmed through its isolation from cultures of P. cyclopium and by the in vitro reconstitution of the CpaS enzyme, which was shown to produce and release cAATrp. nih.govnih.gov This molecule then serves as the substrate for the subsequent tailoring enzymes in the pathway. nih.gov

Enzymatic Transformations of cAATrp in Downstream Biosynthesis

Once formed, cAATrp undergoes a series of enzymatic modifications to yield the final complex pentacyclic structure of α-cyclopiazonic acid. These tailoring reactions are carried out by dedicated enzymes that act sequentially on the cAATrp scaffold.

The second enzyme in the CPA pathway, CpaD, is a tryptophan dimethylallyltransferase (Trp-DMAT). wikipedia.orgacs.org This class of enzymes, part of the broader aromatic prenyltransferase superfamily, catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to an aromatic acceptor. nih.govnih.gov CpaD specifically catalyzes a Friedel-Crafts alkylation, regiospecifically transferring the dimethylallyl moiety to the C4 position of the tryptophan indole ring of cAATrp. wikipedia.orgnih.gov This reaction converts cAATrp into β-cyclopiazonic acid (β-CPA). acs.org

Research into the substrate specificity of CpaD reveals that the tetramic acid portion of the cAATrp scaffold is a crucial recognition element for the enzyme. nih.gov While CpaD shows poor activity towards free L-tryptophan, it can accept other tryptophan-containing structures like diketopiperazines and thiohydantoins. acs.org This indicates a degree of substrate promiscuity, although its primary and most efficient substrate is the natural intermediate, cAATrp. acs.orgnih.gov Site-directed mutagenesis studies have identified several conserved polar, charged, and tyrosine residues within the enzyme's active site that are critical for its catalytic activity. acs.org

Regiospecificity and Reaction Mechanisms of Prenyl Transferases

Prenylation, the attachment of isoprenyl groups such as dimethylallyl pyrophosphate (DMAPP), is a critical modification in the biosynthesis of many tryptophan-derived alkaloids, significantly increasing their structural and functional diversity. This reaction is catalyzed by prenyltransferases, which exhibit remarkable control over the position of prenyl group attachment on the indole ring, a property known as regiospecificity. nih.gov

Fungal indole prenyltransferases, particularly those belonging to the dimethylallyltryptophan synthase (DMATS) superfamily, are well-studied examples of this enzymatic control. nih.gov These enzymes can catalyze prenylation at various positions on the indole nucleus, including N-1, C-2, C-3, C-4, C-5, C-6, and C-7. nih.gov The specific position of attachment is determined by the unique catalytic pocket of each enzyme. For instance, the enzyme 5-DMATS from Aspergillus clavatus was identified as the first prenyltransferase to specifically catalyze the regular prenylation at the C-5 position of the indole ring of L-tryptophan and its derivatives. nih.govresearchgate.net In contrast, the enzyme FtmPT1 from Aspergillus fumigatus typically prenylates tryptophan-containing cyclic dipeptides at the C-2 position. researchgate.net

The reaction mechanism for these prenyltransferases generally involves an electrophilic aromatic substitution. The enzyme stabilizes a carbocation formed from the isoprenyl donor (e.g., DMAPP) and facilitates its attack on the electron-rich indole ring of the tryptophan-derived substrate. The precise orientation of the substrate within the enzyme's active site dictates the position of this attack, ensuring high regiospecificity. Some fungal prenyltransferases involved in indole diterpene biosynthesis have also demonstrated broad substrate specificity and the ability to alter their regiospecificity based on the substrate provided. nih.gov

Table 1: Examples of Fungal Indole Prenyltransferases and their Regiospecificity
EnzymeOrganismTypical SubstratePrenylation Position
5-DMATSAspergillus clavatusL-TryptophanC-5
FtmPT1Aspergillus fumigatusBrevianamide F (cyclo-L-Trp-L-Pro)C-2
FgaPT2Aspergillus fumigatusTryptophanC-4
PaxDPenicillium paxilliPaxillineC-21, C-22

Comparative Analysis of Tryptophan Tetramate Biosynthesis Across Fungal and Bacterial Systems

The biosynthesis of tryptophan-derived natural products, including tetramates, occurs in both fungi and bacteria, though the organization and nature of their biosynthetic machinery show notable differences. nih.govnih.gov

In bacteria, particularly within the phylum Actinobacteria (e.g., Streptomyces), the genes responsible for the biosynthesis of polycyclic tetramate macrolactams are often organized into compact, operon-like structures known as biosynthetic gene clusters (BGCs). nih.govyoutube.com A key feature of these bacterial pathways is the use of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.gov These enzymes are often iterative, meaning a single module is used repeatedly, a characteristic that was once thought to be more common in fungi. nih.gov The bacterial PKS-NRPS initiates the process by incorporating L-tryptophan (via the NRPS module) and extending it with malonyl-CoA units (via the PKS module) to form the core structure.

Fungal biosynthesis of indole alkaloids also relies on PKS-NRPS hybrids and is a well-established source of these compounds. nih.gov However, the corresponding genes are often found in clusters that may not exhibit the same degree of strict operon-like organization seen in bacteria. mdpi.com The core PKS-NRPS enzymes in fungi are similarly responsible for assembling the foundational skeleton from amino acid (tryptophan) and polyketide precursors. nih.gov

A primary distinction lies in the evolutionary conservation and arrangement of these gene clusters. In diverse bacteria, frontalamide-like gene clusters for polycyclic tetramates show striking conservation in gene content and order, suggesting a shared and widespread biosynthetic strategy. nih.gov In contrast, while the enzymatic functions are conserved in fungi, the specific gene arrangements within clusters for different indole alkaloids can be more variable. mdpi.com Furthermore, the regulation of the primary tryptophan biosynthetic pathway, which provides the essential precursor, differs significantly between bacteria and fungi. Bacteria like E. coli famously use a repressible operon (the trp operon) to control tryptophan levels, whereas fungi employ different regulatory mechanisms. igem.orgnih.gov

Table 2: Comparison of this compound Biosynthesis Features
FeatureBacterial Systems (e.g., Streptomyces)Fungal Systems (e.g., Aspergillus)
Core Enzyme Hybrid iterative PKS-NRPSHybrid PKS-NRPS
Gene Organization Highly conserved, operon-like biosynthetic gene clusters (BGCs)Gene clusters with more variable synteny
Precursor Pathway Regulation Often regulated by repressible operons (e.g., trp operon)Different, often less centralized, regulatory mechanisms
Example Frontalamide biosynthesisFumitremorgin biosynthesis

Investigation of Pathway Intermediates and Branch Points

The biosynthesis of tryptophan tetramates begins with the primary metabolic pathway of tryptophan synthesis, which itself contains critical intermediates and branch points. The entire pathway originates from the shikimate pathway, which produces chorismate. youtube.comnih.gov Chorismate is a major branch point in metabolism, serving as the precursor for all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. nih.govyoutube.com

The commitment step for tryptophan biosynthesis is the conversion of chorismate to anthranilate, catalyzed by anthranilate synthase. nih.govnih.gov Anthranilate and subsequent intermediates, such as indole-3-glycerol phosphate (B84403), can be siphoned off in some organisms to produce other specialized metabolites, representing further branch points from the main pathway to L-tryptophan. nih.govnih.gov

Once L-tryptophan is synthesized, it serves as the primary building block for the tetramate structure. The key steps are as follows:

Activation: The NRPS component of the hybrid PKS-NRPS enzyme activates L-tryptophan as an aminoacyl-adenylate.

Chain Elongation: The activated tryptophan is tethered to the enzyme and condensed with a polyketide chain that is assembled by the PKS component from extender units like malonyl-CoA.

Cyclization: The resulting linear intermediate undergoes an intramolecular condensation reaction to form the characteristic five-membered tetramic acid ring, releasing the nascent this compound core from the enzyme.

This core structure is a key intermediate that is then subjected to a variety of "tailoring" reactions, such as oxidation, methylation, and the previously discussed prenylation. Each of these tailoring steps can be considered a potential branch point, leading to a diverse family of final natural products from a common intermediate. For example, the timing and type of prenylation can drastically alter the final chemical structure.

Enzymology and Mechanistic Aspects of Tryptophan Tetramate Biosynthesis

Structure-Function Relationships of Biosynthetic Enzymes

The enzymes responsible for tryptophan tetramate biosynthesis exhibit complex structures directly related to their specific catalytic functions. The pathway for α-cyclopiazonic acid involves three key enzymes: CpaS, CpaD, and CpaO. nih.govebi.ac.uk Understanding the architecture and catalytic domains of these enzymes is fundamental to deciphering the biosynthetic logic.

The initial step in the biosynthesis of α-cyclopiazonic acid is catalyzed by CpaS, a large, multifunctional enzyme characterized as a hybrid iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). nih.govebi.ac.ukacs.org Such hybrid enzymes are mega-synthetases that combine modules from both polyketide and non-ribosomal peptide synthesis to create complex natural products. nih.gov

CpaS utilizes acetyl-CoA, malonyl-CoA, and L-tryptophan as precursors to assemble the first stable intermediate, cyclo-acetoacetyl-L-tryptophan (cAATrp). nih.govebi.ac.ukwikipedia.org The PKS module of CpaS belongs to the highly reducing PKS (HR-PKS) group and possesses a specific domain organization: Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), C-Methyltransferase (CMeT), a pseudo-Ketoreductase (ΨKR), Enoylreductase (ER), Ketoreductase (KR), and an Acyl Carrier Protein (ACP). rsc.org The NRPS module contains the canonical Condensation (C), Adenylation (A), and Thiolation (T) domains for amino acid activation and incorporation. rsc.org

A notable feature of CpaS is its terminal domain. Instead of a typical thioesterase (TE) or reductase (R) domain, CpaS terminates with a specialized reductase-like domain known as a Dieckmann cyclase (DKC) or R* domain. researchgate.netpnas.org This domain is responsible for catalyzing a Dieckmann condensation reaction to form the tetramic acid ring and release the product, cAATrp, from the enzyme. researchgate.netpnas.org

DomainFunction in CpaS
PKS Module
KS (Ketosynthase)Catalyzes the condensation of acyl units.
AT (Acyltransferase)Selects and loads acetyl-CoA and malonyl-CoA extender units.
DH (Dehydratase)Removes a water molecule from the growing polyketide chain.
CMeT (C-Methyltransferase)Inactive in this specific pathway.
ΨKR (pseudo-Ketoreductase)Structural domain, likely inactive.
ER (Enoylreductase)Reduces a carbon-carbon double bond.
KR (Ketoreductase)Reduces a keto group to a hydroxyl group.
ACP (Acyl Carrier Protein)Tethers the growing polyketide chain via a phosphopantetheinyl arm.
NRPS Module
C (Condensation)Forms the peptide bond between the polyketide chain and tryptophan.
A (Adenylation)Activates L-tryptophan.
T (Thiolation/PCP)Covalently binds the activated tryptophan.
Release Domain
DKC (Dieckmann Cyclase)Catalyzes intramolecular cyclization to form the tetramate ring and releases the final product. researchgate.net

The second dedicated enzyme in the pathway, CpaD, is a dimethylallyltransferase (DMAT). nih.govwikipedia.org It catalyzes the regiospecific C4-prenylation of the tryptophan indole (B1671886) ring of cAATrp, using dimethylallyl pyrophosphate (DMAPP) as the donor substrate, to produce β-cyclopiazonic acid. nih.govwikipedia.org This reaction proceeds through a Friedel-Crafts-type alkylation. wikipedia.org

Characterization studies reveal that CpaD has a distinct substrate preference. While it efficiently prenylates the complex substrate cAATrp, it shows extremely low activity towards the free amino acid L-tryptophan. nih.gov This indicates that the tetramic acid moiety of cAATrp is a crucial recognition element for substrate binding and catalysis. nih.gov The enzyme functions as a dimer, a common feature for many dimethylallyl tryptophan synthases. mdpi.com Comparative analysis of CpaD from Aspergillus oryzae and Aspergillus flavus has highlighted the importance of the N-terminal region for its catalytic activity. nih.govnih.gov

Following the initial construction of the core scaffold, the structural diversity of tetramate-containing natural products is significantly expanded by the action of various oxidative enzymes. researchgate.net These tailoring enzymes, which include cytochrome P450 monooxygenases (CYPs) and flavin-dependent oxidoreductases, introduce a wide range of functional groups and cyclization patterns. researchgate.netmdpi.comasm.org

In the biosynthesis of polycyclic tetramate macrolactams (PoTeMs), a broad class of related compounds, CYPs such as IkaD and CftA catalyze diverse modifications including the formation of epoxides, ketones, and hydroxyl groups. researchgate.netmdpi.com Some CYPs can even perform multiple, distinct oxidation events on the same scaffold, leading to a cascade of different products. asm.org For instance, the enzyme SahE was identified as the first CYP capable of performing oxidative modification on the ornithine-derived portion of a PoTeM. nih.gov

Flavin-dependent oxidoreductases are also critical, particularly in catalyzing the formation of various carbocyclic ring systems that are fused to the macrolactam core. mdpi.comacs.org For example, in the biosynthesis of ikarugamycin (B608069), the FAD-dependent oxidoreductase IkaB is responsible for ring formation. mdpi.com In other pathways, combinations of different oxidoreductases are required to construct more complex ring systems. mdpi.comacs.org These enzymes, along with hydroxylases that can add hydroxyl groups at specific positions, are key drivers of the immense structural diversity observed within this class of natural products. researchgate.netmdpi.com

Substrate Promiscuity and Enzyme Engineering for Analog Production

The substrate specificity of biosynthetic enzymes is a key determinant of the final natural product structure. However, many enzymes exhibit a degree of substrate promiscuity, accepting substrates other than their native one, which can be exploited for the chemoenzymatic synthesis of novel compounds. nih.govcaltech.edufrontiersin.org

The dimethylallyltransferase CpaD demonstrates significant substrate promiscuity. nih.govacs.org While it is largely inactive with free L-tryptophan, it can accept and prenylate a variety of more complex tryptophan-containing molecules. nih.gov These include tryptophan-containing diketopiperazines, thiohydantoins, and even linear dipeptides, showcasing its utility for chemoenzymatic applications. nih.govnih.gov Uniquely, CpaD can also function as a regiospecific O-dimethylallyltransferase when presented with a tyrosine-derived tetramic acid, an activity not observed in similar enzymes like FgaPT2. nih.gov This broad substrate tolerance makes CpaD a valuable tool for generating novel prenylated compounds.

Enzyme engineering provides a powerful strategy to alter and enhance the catalytic properties of enzymes for producing non-natural analogs. acs.org Techniques like directed evolution and site-directed mutagenesis can be used to modify an enzyme's substrate specificity or improve its catalytic efficiency with a non-native substrate. acs.orgosti.gov For example, researchers successfully engineered a subunit of tryptophan synthase to be 1,000 times more active in producing β-methyltryptophan, a non-natural amino acid, by introducing eight mutations. acs.org Similarly, the modular nature of PKS-NRPS enzymes allows for engineering by swapping domains or modules to create hybrid enzymes that produce novel molecules, although this can sometimes result in reduced yields. rsc.org These approaches hold great promise for expanding the chemical diversity of tryptophan tetramates beyond what is found in nature.

Site-Directed Mutagenesis Studies to Identify Catalytically Critical Residues

Site-directed mutagenesis is a crucial technique for probing the structure-function relationships of enzymes by altering specific amino acid residues. nih.govnih.gov This approach has been instrumental in identifying catalytically important residues within the active site of the dimethylallyltransferase CpaD. nih.govnih.gov

By aligning the protein sequence of CpaD with eleven other homologous fungal tryptophan DMATs, researchers identified five conserved motifs. nih.govacs.org Subsequent site-directed mutagenesis studies targeting residues within these motifs revealed several that are critical for CpaD's catalytic activity. nih.govfigshare.com The experiments involved creating mutant versions of the CpaD protein, purifying them, and then assaying their enzymatic activity compared to the wild-type enzyme. nih.gov These studies successfully identified five polar or charged residues and five tyrosine residues that are essential for catalysis. nih.govnih.govacs.org The characterization of these critical motifs and residues not only provides insight into the enzyme's mechanism but also enables the discovery of new Trp-DMATs through gene-probe-based approaches. nih.gov

CpaD MutantRelative Activity (%)Implication
Polar/Charged Residues
D116A< 1Critical for catalytic function. nih.gov
R127A< 1Essential for activity. nih.gov
E212A< 1Critical for catalytic function. nih.gov
R258A< 1Essential for activity. nih.gov
D275A< 1Critical for catalytic function. nih.gov
Tyrosine Residues
Y129F< 1Essential for activity. nih.gov
Y209F< 1Critical for catalytic function. nih.gov
Y279F< 1Essential for activity. nih.gov
Y345F< 1Critical for catalytic function. nih.gov
Y411F< 1Essential for activity. nih.gov

Exploration of Cofactor Requirements and Catalytic Mechanisms

The catalytic activity of enzymes is often dependent on the presence of non-protein chemical compounds known as cofactors. Understanding these requirements is essential for elucidating the complete catalytic mechanism.

In the biosynthesis of tryptophan tetramates, the dimethylallyltransferase CpaD utilizes dimethylallyl pyrophosphate (DMAPP) as a cosubstrate for the prenylation reaction. nih.gov The biosynthesis of DMAPP itself is dependent on the mevalonate (B85504) pathway, which uses acetyl-CoA to produce the isoprenoid precursors. wikipedia.orgmdpi.com

A distinguishing feature of the Trp-DMAT family of enzymes, including CpaD, is that their catalytic activity does not require a divalent metal ion like Mg²⁺. nih.gov This is in contrast to many other ATP- or pyrophosphate-utilizing enzymes. Spectrophotometric titration studies have suggested that the NH group of the tetramic acid ring is directly involved in binding to the active site of the subsequent enzyme in the pathway, β-cyclopiazonate oxidocyclase. mdpi.com While not directly related to CpaD or CpaS, the metabolism of tryptophan and other amino acids often relies on cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP), tetrahydrobiopterin (B1682763) (BH4), and tetrahydrofolate (FH4) for various transamination and hydroxylation reactions, highlighting the diverse cofactor dependencies in amino acid metabolic pathways. libretexts.orgfrontiersin.org

Genetic and Molecular Basis of Tryptophan Tetramate Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for Tetramate Natural Products

The production of tetramate natural products, including those derived from tryptophan, is orchestrated by dedicated biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that encode all the necessary enzymatic machinery for the synthesis of a specific natural product.

A key feature of many tetramate BGCs is the presence of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. frontiersin.orgresearchgate.net Functional analyses, often involving gene knockout experiments, have been instrumental in identifying these clusters. For instance, the disruption of a gene within a putative BGC in Streptomyces sp. SPB78 led to the identification of the frontalamide biosynthetic gene cluster. frontiersin.org Similarly, the ika BGC was identified in Streptomyces sp. as being responsible for ikarugamycin (B608069) production. researchgate.net

The core of these BGCs typically includes a hybrid PKS/NRPS enzyme. frontiersin.org The PKS domain is responsible for assembling the polyketide backbone of the molecule, while the NRPS module incorporates an amino acid, such as L-ornithine or, in the case of tryptophan tetramates, L-tryptophan. frontiersin.orgresearchgate.net For example, in the biosynthesis of frontalamides, the FtdB enzyme, a hybrid PKS-NRPS, is proposed to catalyze two rounds of polyketide synthesis and then condense the resulting chains with ornithine. pnas.org

Beyond the core PKS/NRPS, BGCs for tetramate natural products contain a variety of tailoring enzymes that modify the initial backbone to create the final, structurally diverse compounds. These can include oxidoreductases, dehydrogenases, and cytochrome P450 enzymes. frontiersin.orgmdpi.com For example, the frontalamide BGC includes genes for a sterol desaturase-like enzyme, two other desaturase-like enzymes, a zinc-dependent alcohol dehydrogenase, and a cytochrome P450. frontiersin.org The arrangement and presence of these tailoring enzyme genes within the BGC are crucial for determining the final chemical structure of the natural product.

A common strategy to identify and link BGCs to their products is through genome mining. mdpi.comnih.gov Bioinformatics tools like antiSMASH can predict the presence of BGCs in sequenced genomes based on the presence of signature genes, such as those for PKS and NRPS enzymes. mdpi.comjmicrobiol.or.kr Once a putative BGC is identified, its function can be confirmed through genetic manipulation, such as gene disruption, which should abolish the production of the corresponding natural product. mdpi.comnih.gov This approach was successfully used to identify the sko gene cluster in Streptomyces koyangensis SCSIO 5802, which is responsible for the production of 10-epi-HSAF and koyanamide A. mdpi.comnih.gov

Table 1: Examples of Identified Biosynthetic Gene Clusters for Tetramate Natural Products

Natural ProductProducing OrganismIdentified BGCKey Enzymes Encoded
FrontalamidesStreptomyces sp. SPB78ftdHybrid PKS/NRPS (FtdB), Desaturases, Dehydrogenase, Cytochrome P450 frontiersin.org
IkarugamycinStreptomyces sp.ikaHybrid PKS/NRPS (IkaA), Oxidoreductase (IkaB), Alcohol Dehydrogenase (IkaC) researchgate.netmdpi.com
HSAF (dihydromaltophilin)Lysobacter enzymogeneshsafHybrid PKS/NRPS, Oxidoreductases (OX1/2, OX3, OX4) mdpi.comasm.org
Koyanamide AStreptomyces koyangensis SCSIO 5802skoPKS/NRPS mdpi.comnih.gov
CombamidesStreptomyces sp.cbmPKS/NRPS researchgate.net

Comparative Genomics and Phylogenetics of Tryptophan Tetramate-Producing Organisms

Comparative genomics and phylogenetic analyses have revealed that the biosynthetic pathways for polycyclic tetramate macrolactams (PTMs), a class that includes tryptophan tetramates, are surprisingly conserved across phylogenetically diverse bacteria, including both Gram-positive and Gram-negative species. pnas.orgasm.org This suggests a common evolutionary origin for these pathways.

Phylogenomic studies, which analyze the evolutionary relationships based on genomic data, have been crucial in understanding the distribution and evolution of PTM BGCs. frontiersin.org By comparing the genomes of various PTM-producing organisms, researchers have identified a core set of genes, including the hybrid PKS/NRPS and a dehydratase (DH), that appear to be the minimal biosynthetic unit for PTM formation. frontiersin.org The structural variations observed in different PTMs are directly encoded by the genetic variations within their respective BGCs. frontiersin.orgresearchgate.net

These analyses have shown that PTM BGCs are widespread within Actinobacteria, particularly in the genus Streptomyces, and are also found in some Gammaproteobacteria like Lysobacter. frontiersin.orgasm.org The evolutionary relationships between the key enzymes in the pathway often correlate with the chemical structure of the PTMs produced. frontiersin.org For instance, the phylogeny of the core PKS/NRPS enzymes can help predict the type of carbocyclic ring system (e.g., 5/5/6 or 5/6/5) present in the final molecule. researchgate.net

Interestingly, comparative genomics has also highlighted the modularity and evolutionary flexibility of these pathways. The presence or absence of specific tailoring enzymes within the BGCs of different organisms directly leads to the observed chemical diversity of PTMs. researchgate.net This has led to the development of a framework for cataloging and classifying PTM clusters, which aids in tracing their evolutionary paths and predicting the structures of novel compounds. asm.orgshef.ac.ukresearchgate.net

The study of the tryptophan biosynthetic operon itself across different bacterial species provides a broader context for understanding the availability of the tryptophan precursor. nih.govnih.gov While not directly part of the tetramate BGC, the regulation and evolution of the tryptophan pathway can influence the production of tryptophan-derived secondary metabolites. Comparative genomic studies have revealed different regulatory mechanisms for the trp operon in various bacteria, which could have implications for the flux of tryptophan into secondary metabolism. nih.gov

Table 2: Phylogenetic Distribution and Core Genes of PTM BGCs

Bacterial GroupExample GeneraCore BGC GenesCommon Structural Feature
ActinobacteriaStreptomyces, ActinoalloteichusHybrid PKS/NRPS, Dehydratase frontiersin.orgmdpi.comPolycyclic tetramate macrolactam core researchgate.net
GammaproteobacteriaLysobacterHybrid PKS/NRPS, Dehydratase frontiersin.orgasm.orgPolycyclic tetramate macrolactam core researchgate.net

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction and Functional Characterization

Heterologous expression, the process of introducing a gene or a set of genes from one organism into a different host organism, has become an indispensable tool for studying this compound biosynthesis. sci-hub.se This approach is particularly valuable for activating "silent" or "cryptic" BGCs, which are not expressed under standard laboratory conditions in their native producers. mdpi.comillinois.edu

The reconstruction of a BGC in a well-characterized heterologous host, such as Escherichia coli or certain Streptomyces species, allows for the production and subsequent characterization of the encoded natural product. frontiersin.orgnih.gov This strategy directly links a BGC to its chemical product and enables detailed functional studies of the biosynthetic enzymes. For example, the heterologous expression of the ftd gene cluster from Streptomyces sp. SPB78 in E. coli was used to functionally characterize the enzymes involved in frontalamide biosynthesis. frontiersin.org

Several techniques have been developed to facilitate the cloning and expression of large BGCs. These include methods based on homologous recombination in yeast (TAR cloning), Red/ET recombineering in bacteria, and in vitro assembly methods like Gibson assembly. researchgate.netsci-hub.se These tools allow for the precise assembly and sometimes refactoring of BGCs to optimize their expression in the heterologous host. illinois.edu A "plug-and-play" synthetic biology strategy has been developed where cryptic BGCs are reconstructed with well-characterized promoters to ensure their expression. mdpi.comnih.gov This approach was successfully used to activate a silent PTM gene cluster and discover new compounds. nih.gov

Despite its power, heterologous expression can present challenges. Differences in codon usage, precursor supply, and transcriptional and metabolic regulation between the native producer and the heterologous host can lead to low or no production of the target compound. researchgate.net Therefore, the choice of a suitable heterologous host is critical, with phylogenetically related hosts often providing better results due to compatible cellular machinery. researchgate.net

The heterologous expression of individual genes or subsets of genes from a BGC is also a powerful technique for elucidating the function of specific enzymes. frontiersin.org By expressing an enzyme in vitro or in a simplified in vivo system, its catalytic activity and substrate specificity can be determined. This approach was used to reconstitute the functions of individual PKS and NRPS enzymes from PTM pathways. frontiersin.orgresearchgate.net

Table 3: Common Heterologous Hosts and Cloning Methods for Tetramate BGCs

Heterologous HostAdvantagesCommon Cloning/Assembly Methods
Escherichia coliWell-characterized genetics, fast growth frontiersin.orgGibson Assembly, Red/ET Recombineering researchgate.netsci-hub.se
Streptomyces species (e.g., S. coelicolor, S. albus)Phylogenetically related to many native producers, good precursor supply researchgate.netTAR Cloning, CATCH cloning researchgate.netmdpi.com
Yeast (Saccharomyces cerevisiae)Efficient homologous recombination for large DNA assembly sci-hub.senih.govTAR Cloning, in-yeast assembly sci-hub.se

Bioinformatics Approaches and Metagenomics for Novel Tetramate Natural Product Discovery

The genomics era has revolutionized the discovery of natural products, including tryptophan tetramates. Bioinformatics and metagenomics are at the forefront of these efforts, allowing researchers to tap into the vast, uncultured microbial diversity as a source of novel chemistry. nih.gov

Bioinformatics tools are essential for mining microbial genomes and metagenomes for novel BGCs. jmicrobiol.or.kr Programs like antiSMASH and ClusterScan can identify putative BGCs by searching for the signature genes of specific natural product classes, such as PKS and NRPS genes. illinois.eduresearchgate.net These sequence-based methods allow for the targeted discovery of BGCs that are likely to produce new or interesting tetramate compounds. nih.gov By comparing the predicted BGCs to databases of known clusters, researchers can prioritize those that are most likely to yield novel structures. researchgate.net

Metagenomics takes this a step further by analyzing the collective genetic material recovered directly from environmental samples, such as soil or marine sediments. nih.gov This approach bypasses the need for microbial cultivation, which is a major bottleneck as the vast majority of microorganisms cannot be grown in the lab. nih.gov Metagenomic libraries, which are collections of large DNA fragments from an environment cloned into a suitable host, can be screened for the presence of tetramate BGCs using sequence-based or function-based methods. nih.govfrontiersin.org

A phylogeny-guided mining approach has proven to be a powerful strategy. researchgate.net This method uses the phylogenetic analysis of key biosynthetic genes as a marker to predict the novelty of the entire BGC and its corresponding product. researchgate.net By focusing on BGCs that are evolutionarily distinct from those that produce known compounds, the chances of discovering truly novel molecules are increased.

However, a significant challenge in genome mining is that the presence of a BGC does not guarantee its expression or the production of a detectable amount of the natural product. shef.ac.ukresearchgate.net Therefore, these in silico discovery methods are often coupled with heterologous expression or other BGC activation strategies to bring the predicted compounds to production for structural and functional characterization. illinois.edu The combination of bioinformatics, metagenomics, and synthetic biology creates a powerful workflow for the discovery of new this compound natural products. illinois.edunih.gov

Table 4: Key Bioinformatics Tools and Strategies for Tetramate Discovery

Tool/StrategyApplicationKey Features
antiSMASHBGC identification and annotationPredicts BGCs for various natural product classes, including PKS and NRPS. jmicrobiol.or.krresearchgate.net
MetagenomicsAccessing uncultured microbial diversityAnalysis of environmental DNA (eDNA) to find novel BGCs. nih.govfrontiersin.org
Phylogeny-guided miningPrioritizing novel BGCsUses phylogenetic relationships of key genes to predict chemical novelty. researchgate.net
Genome MiningTargeted discovery in sequenced genomesSearching for BGCs in publicly available or newly sequenced microbial genomes. mdpi.comnih.gov

Chemical Synthesis and Synthetic Biology of Tryptophan Tetramic Acids

Synthetic Strategies for Core Tryptophan Tetramate Scaffolds

The construction of the fundamental tetramic acid core, a 2,4-pyrrolidinedione ring, is a critical step in the synthesis of this class of compounds. mdpi.com Various strategies have been developed to assemble this scaffold, often involving the cyclization of an amino acid derivative with a β-dicarbonyl equivalent. researchgate.net

A prevalent and effective method is the Dieckmann condensation. uitm.edu.my This intramolecular cyclization of a diester intermediate, formed by condensing an amino acid ester with a malonyl derivative, yields the core pyrrolidinone ring. uitm.edu.my For instance, a synthetic route toward codinaeopsin, a tryptophan-polyketide compound, utilized a Dieckmann cyclization of a diester intermediate to furnish the crucial diketo pyrrolidinone ring, which was subsequently decarboxylated to yield the tetramic acid skeleton. uitm.edu.my Another common approach involves a one-pot aminolysis/Dieckmann condensation cascade using L-amino acid derivatives, which efficiently affords the desired tetramic acid structure. nih.gov

Solvent-free, three-component synthesis has also been explored as an efficient, one-pot procedure. researchgate.net This method involves heating an equimolar mixture of an alkyl 2-aminoester (derived from an amino acid like L-tryptophan), a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide (B78521) to produce the tetramic acid derivatives in moderate to good yields. researchgate.net Microwave-assisted methods have also been developed, utilizing an Ugi/Dieckmann cyclization strategy to afford tetramic acid analogues in good yields. researchgate.net

The total synthesis of complex natural products bearing the tetramic acid motif presents significant challenges due to their often intricate stereochemistry and functional group arrays. mdpi.comresearchgate.net Despite these hurdles, several successful total syntheses have been reported, providing not only access to these molecules for biological evaluation but also unambiguous confirmation of their absolute configurations. nih.govacs.org

One notable example is the total synthesis of several natural antibiotics, including vermisporin (B1142459) and PF1052, which feature a tetramic acid attached to a cis-decalin ring. nih.gov A key step in this synthesis was a diastereoselective intramolecular Diels-Alder (IMDA) reaction to construct the functionalized cis-decalin core. nih.gov The tetramic acid moiety was installed late in the synthesis via a one-pot aminolysis/Dieckmann condensation cascade using an L-amino acid derivative. nih.gov

The total synthesis of equisetin (B570565), a toxin produced by Fusarium species, also highlights a strategic approach to assembling the tetramate and terpenoid portions of the molecule, ultimately proving the stereochemical relationship between these two domains. acs.org Similarly, the first enantioselective synthesis of the cytotoxic marine natural product palau'imide was achieved, which allowed for the assignment of its previously unknown stereochemistry at the C-20 position. researchgate.net This synthesis utilized a flexible approach based on a cleavable chiral auxiliary-bearing tetramate derivative. researchgate.net

The complexity of many polycyclic tetramate macrolactams (PoTeMs) makes their total synthesis a significant hurdle, with few successful reports for the more intricate members. mdpi.com

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective routes to chiral molecules. rsc.orgresearchgate.net This approach is particularly valuable for the synthesis of chiral tetramates, where controlling stereocenters is crucial for biological activity.

A key strategy involves the enzymatic resolution of racemic intermediates or the use of enzymes to catalyze stereoselective transformations. For example, lipase-catalyzed kinetic resolution has been employed in the synthesis of chiral building blocks. dntb.gov.ua More integrated approaches involve enzymatic cascades. A one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity, which can then be incorporated into more complex structures. rsc.org

The development of chemoenzymatic strategies for complex molecules like the anti-HIV drug lenacapavir (B1654289) showcases the power of this approach. chemrxiv.orgchemrxiv.org A key step in its synthesis involved a biocatalyst-controlled, fully diastereo- and enantiodivergent cyclopropanation, granting access to all four possible stereoisomers of a crucial intermediate. chemrxiv.orgchemrxiv.org High-throughput screening identified heme-dependent globins as promising biocatalysts for this transformation. chemrxiv.org

In the context of PoTeMs, a chemo-enzymatic approach was developed to expand structural diversity. researchgate.net This involved the chemical synthesis of a precursor, lysobacterene A, and its subsequent cyclization using the cognate PoTeM cyclases IkaBC in vitro. researchgate.net This confirmed the enzymes' catalytic competence and opened the door to producing novel macrocycle sizes. researchgate.net

Modular Assembly and Diversification of this compound Structures

Modular synthesis offers a flexible and efficient strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. This approach involves the assembly of molecular building blocks, allowing for the systematic variation of different parts of the target structure. acs.orgrsc.org

A modular approach was successfully applied to the synthesis of the potent antibiotic amycolamicin and its diastereomeric analogues. acs.org This synthesis featured the bioinspired construction of the amycolose segment, glycosylation of the decalin scaffold, and a late-stage C-acylation of the tetramic acid motif, demonstrating how different modules can be combined to build a complex molecule. acs.org

Synthetic biology provides powerful tools for the modular assembly of natural products. The biosynthetic machinery for polyketides and non-ribosomal peptides, which are often precursors to tetramic acids, is inherently modular. nih.gov Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are organized into modules, each responsible for adding a specific building block to the growing chain. nih.govresearchgate.net By engineering these assembly lines—swapping, deleting, or modifying domains and modules—it is possible to create novel structures. For instance, a tryptophan-containing preaspyridone analog was produced by replacing the NRPS domain of a PKS-NRPS megasynthetase with an NRPS domain from a different biosynthetic pathway that incorporates tryptophan. nih.gov

Late-stage functionalization is another key strategy for diversification. A method for the direct, modular functionalization of N-acetyl 4-boronate tryptophan methyl ester via cross-coupling reactions has been developed. rsc.org This allows for the rapid synthesis of C4-aryl, C4-alkyl, and other substituted tryptophan derivatives that can be used as precursors for tetramate synthesis. rsc.org Similarly, a clickable tryptophan modification via catalyst-free C2-sulfenylation has been reported for the late-stage diversification of native peptides, a strategy that could be adapted for tryptophan-containing natural products. nih.gov

Development of Synthetic Routes to Tryptophan-Containing Precursors for Tetramate Formation

The synthesis of tryptophan tetramic acids begins with tryptophan or a derivative thereof. wikipedia.orgresearchgate.net Consequently, efficient access to these precursors is fundamental. While L-tryptophan is commercially available, many synthetic routes require modified precursors to facilitate subsequent chemical transformations. acs.orgmdpi.com

Chemical synthesis of precursors often starts with L-tryptophan itself. uitm.edu.myresearchgate.net For example, the esterification of L-tryptophan is a common first step to protect the carboxylic acid and activate the amino group for subsequent condensation reactions. uitm.edu.myresearchgate.net More complex precursors, such as cyclo-acetoacetyl-L-tryptophan (L-cAATrp), have been prepared as substrates for enzymatic studies. nih.gov This involves reacting L-tryptophan methyl ester with diketene (B1670635) to form an acetoacetylated intermediate, which then cyclizes to the tetramate. The synthesis of other modified tryptophan derivatives, such as those with sulfonamide groups or additional hydroxyl groups, has also been described. acs.orgresearchgate.net

Biosynthetic production of L-tryptophan is a well-established industrial process, typically involving fermentation with genetically modified bacteria like E. coli. wikipedia.orgmdpi.com Metabolic engineering strategies focus on increasing the carbon flow towards tryptophan biosynthesis by overexpressing key enzymes and blocking competing pathways. mdpi.com Key precursors for tryptophan biosynthesis are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). wikipedia.orgmdpi.com Overexpression of enzymes like transketolase can increase the supply of E4P. mdpi.com The final step in the biosynthetic pathway is catalyzed by tryptophan synthase, which condenses indole (B1671886) and serine to form tryptophan. wikipedia.org These engineered microbial systems provide a sustainable source of the fundamental amino acid precursor.

Precursor TypeSynthesis/Production MethodKey FeaturesRelevant Compounds
L-TryptophanMicrobial Fermentation (E. coli) wikipedia.orgmdpi.comSustainable, large-scale production.Starting material for many syntheses.
L-Tryptophan Methyl EsterChemical Esterification uitm.edu.myProtects carboxyl group, activates amino group.Intermediate in codinaeopsin synthesis. uitm.edu.my
cyclo-Acetoacetyl-L-TryptophanChemical Synthesis from Trp-methylester nih.govMimics biosynthetic intermediate.Substrate for CpaD enzyme. nih.gov
4-Boronate Tryptophan EsterChemical Synthesis rsc.orgEnables modular diversification via cross-coupling.Precursor for C4-substituted tryptophans. rsc.org
threo-β-Hydroxy-α-amino TryptophanChemical Synthesis acs.orgProvides access to hydroxylated analogues.Building block for complex natural products.

Bio-inspired Synthesis and Artificial Enzymatic Systems for Tetramate Analogues

Nature's enzymatic machinery for constructing complex molecules provides a powerful source of inspiration for synthetic chemists and a platform for developing novel biocatalysts. tu-dresden.denih.gov Bio-inspired synthesis seeks to mimic these efficient and selective enzymatic transformations in the lab, while the development of artificial enzymatic systems aims to harness and engineer enzymes for synthetic purposes.

A prime example of bio-inspired synthesis is the fully enzymatic total synthesis of ikarugamycin (B608069), a complex polycyclic tetramate macrolactam. tu-dresden.de Researchers have reconstituted the entire biosynthetic machinery in vitro, using a combination of a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS) system and two reductive enzymes to assemble the complex molecule in a one-pot reaction. tu-dresden.de This enzymatic approach is remarkably efficient compared to traditional total synthesis efforts. tu-dresden.de

The biosynthesis of many tetramate natural products involves fascinating enzymatic cyclizations. mdpi.comacs.org In the formation of pyrroindomycins, an unprecedented enzymatic [4+2] cyclization cascade is catalyzed by two dedicated cyclases, which act in tandem to form the pentacyclic core with complete regio- and stereoselectivity. nih.gov Understanding these natural cyclization strategies can inform the design of new synthetic routes.

Researchers are also creating and engineering artificial enzymatic systems. For instance, the activity of tryptophan synthase has been improved by fusing it to a protein tag and using a DNA scaffold to co-localize the enzyme subunits, resulting in a nearly threefold increase in product yield. nih.gov Synthetic scaffold systems, using protein, RNA, or DNA as a backbone, are a general strategy for increasing the efficiency of metabolic pathways by co-localizing enzymes to channel substrates and prevent the diffusion of intermediates. nih.gov Directed evolution is another powerful tool for creating artificial enzymes with novel activities, as demonstrated in the chemoenzymatic synthesis of a key intermediate for the drug lenacapavir, where engineered globins were evolved to catalyze a highly selective cyclopropanation. chemrxiv.org These approaches hold immense promise for the future production of both natural and non-natural this compound analogues.

Analytical Methodologies for Tryptophan Tetramate Research

Chromatographic Techniques for Separation and Purification of Tetramate Compounds

Chromatographic methods are fundamental to isolating tryptophan tetramates from the complex mixtures typically produced by fungal cultures. nih.gov The choice of technique is often dictated by the scale of the purification and the physicochemical properties of the target compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of tryptophan tetramates and other fungal secondary metabolites. nih.govscielo.br Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating these compounds from crude extracts. nih.govcifri.res.in The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and a liquid mobile phase. shimadzu.com.sg Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of complex mixtures. nih.gov

For the detection of tetramate compounds, several methods can be coupled with HPLC. UV-Vis detectors , particularly diode array detectors (DAD), are widely used. nih.gov The indole (B1671886) chromophore present in tryptophan-derived compounds provides a characteristic UV absorbance, typically around 280 nm, which aids in their detection and initial characterization. microspectra.comFluorescence detectors (FLD) offer higher sensitivity and selectivity for naturally fluorescent compounds like tryptophan and its derivatives. cifri.res.inmdpi.com For instance, an HPLC method for tryptophan analysis used fluorescence detection with an excitation wavelength of 220 nm and an emission wavelength of 360 nm. sigmaaldrich.comresearchgate.net

The purification of tetramate compounds often involves a multi-step process, starting with extraction from fungal cultures, followed by preliminary fractionation using techniques like solid-phase extraction (SPE) before proceeding to semi-preparative or preparative HPLC for final isolation. nih.govbenthamopenarchives.com

Table 1: HPLC Parameters for Tryptophan and Related Compound Analysis

ParameterDescriptionReference
ColumnCHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com
Mobile Phase20:80 (v/v) Water:Acetonitrile sigmaaldrich.com
Flow Rate1.0 mL/min scielo.brsigmaaldrich.com
Column Temperature25 °C sigmaaldrich.com
DetectorUV at 220 nm sigmaaldrich.com
Injection Volume5 µL sigmaaldrich.com

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. shimadzu.com.sg When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful tool for the rapid analysis of complex mixtures of fungal metabolites, including tryptophan tetramates. nih.govmdpi.com This hyphenated technique combines the superior separation capabilities of UHPLC with the mass-resolving power of MS, allowing for the detection and tentative identification of compounds based on their mass-to-charge ratio (m/z). diva-portal.org

UHPLC-MS/MS, or tandem mass spectrometry, further enhances analytical capabilities by providing structural information through fragmentation analysis. diva-portal.orgmdpi.com This is particularly useful for differentiating between structurally similar compounds and for the dereplication of known metabolites in complex extracts, a process that helps to quickly identify known compounds and focus on novel ones. frontiersin.orgacs.org The development of robust UHPLC-MS/MS methods is crucial for biomarker studies involving tryptophan metabolites. mdpi.com However, a notable challenge in analyzing structurally related compounds like tryptophan derivatives is the potential for cross-interferences in the mass spectrometer, which requires careful method development and validation. mdpi.com

Spectroscopic Techniques for Structural Elucidation of Tryptophan Tetramates

Once a tryptophan tetramate compound has been purified, spectroscopic techniques are employed to determine its chemical structure, including its connectivity and stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of novel natural products, including tryptophan tetramates. nih.govresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. ipb.ptjchps.com

Table 2: Representative NMR Signals for a Tetramate Unit

Carbon AtomTypical ¹³C Chemical Shift (δ) in ppmReference
C-1196.2 nih.gov
C-27178.5 nih.gov
C-261.4 nih.gov
C-2699.4 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple yet valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The indole ring system inherent to tryptophan and its derivatives is a strong chromophore. chemrxiv.orgchemrxiv.org

Table 3: UV Absorption Maxima for Tryptophan and Related Chromophores

CompoundWavelength of Maximal Absorption (λmax)Reference
Tryptophan~280 nm microspectra.comresearchgate.net
Tyrosine~275 nm researchgate.net
Phenylalanine~258 nm researchgate.net

Advanced Mass Spectrometry Applications for Metabolite Profiling and Identification

Advanced mass spectrometry techniques are critical for the sensitive detection and identification of tryptophan tetramates, especially in the context of metabolomics and natural product discovery. benthamopenarchives.com High-resolution mass spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements (typically <1 ppm error), which allows for the determination of the elemental composition of a compound. nih.govbenthamopenarchives.com This is a crucial step in identifying both known and potentially new metabolites. frontiersin.org

Metabolite profiling studies use these advanced MS techniques to obtain a comprehensive snapshot of the secondary metabolites produced by a fungus under specific conditions. benthamopenarchives.com Tandem MS (MS/MS) is essential for structural characterization, as the fragmentation patterns of a molecule are often unique and can be used as a fingerprint for identification. acs.org These fragmentation patterns can be compared against spectral libraries for dereplication or used for de novo structural elucidation of novel compounds. frontiersin.orgacs.org Techniques like imaging mass spectrometry are also emerging as powerful tools to visualize the spatial distribution of metabolites within a fungal colony or in its interactions with other microorganisms. acs.orgbiorxiv.org

The study of tryptophan oxidation products and their free radicals has also been successfully carried out using electrospray ionization mass spectrometry (ES-MS) and ES-MS/MS, demonstrating the versatility of mass spectrometry in investigating the broader metabolic context of tryptophan-derived compounds. acs.org

Crystallographic and Cryo-Electron Microscopy Studies of Tetramate Biosynthetic Enzymes

The intricate three-dimensional architectures of enzymes responsible for the biosynthesis of complex natural products like tryptophan tetramates are crucial for understanding their catalytic mechanisms and for enabling protein engineering efforts. X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM) are powerful techniques that provide near-atomic level insights into enzyme structure and function. While cryo-EM is revolutionizing structural biology for large complexes, X-ray crystallography has been the primary method for elucidating the structures of enzymes involved in the biosynthesis of polycyclic tetramate macrolactams (PoTeMs), a class of compounds that can be derived from tryptophan. nih.govfrontiersin.org

Detailed structural information for the enzymes that directly incorporate a tryptophan-derived unit into a tetramate scaffold is still emerging. However, significant progress has been made in characterizing the downstream enzymes that modify the macrolactam core, particularly the oxidoreductases that catalyze the complex cyclization cascades. mdpi.com

Research Findings from Crystallographic Studies

Recent research has shed light on the structural basis of reductive cyclization in PoTeM biosynthesis, a key process in forming their characteristic polycyclic systems. A notable study focused on two medium-chain dehydrogenases/reductases (MDRs), OX4 and CftD, which are involved in the formation of the third ring in certain PoTeM biosynthetic pathways. acs.org These enzymes catalyze reductive cyclizations through a hydride-mediated C–C bond formation. acs.org

Crystallographic analysis of these enzymes, both in their apo (unbound) form and bound to their substrate, has revealed the precise mechanism. acs.org The studies show that the enzyme initiates a NADPH-dependent 1,6-reduction. This is followed by a cyclization step to form a new carbon-carbon bond. acs.org Key to this process is the precise positioning of the substrate within the active site and the stabilization of an enolate intermediate by a conserved tryptophan or corresponding aromatic residue (W260 in OX4). acs.org This structural and mechanistic understanding provides a foundation for the rational engineering of these enzymes to produce novel natural product analogs. acs.org

The biosynthesis of many PoTeMs begins with a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.govfrontiersin.org These large, modular enzymes are responsible for assembling the initial polyene-tetramate precursor. mdpi.comfrontiersin.org While full-length structures of these massive hybrid enzymes are challenging to obtain, cryo-EM is emerging as a viable technique for studying their architecture and conformational dynamics. frontiersin.org For instance, cryo-EM has been successfully applied to study modules of polyketide synthases, providing insights into their dynamic nature during catalysis. frontiersin.org

In the biosynthesis of cyclopiazonic acid, an indole tetramate, the enzyme CpaD, a dimethylallyltransferase, plays a crucial role. nih.gov While crystal structures for CpaD are not yet reported, sequence alignments and site-directed mutagenesis have identified conserved motifs and critical residues essential for its catalytic activity. This foundational work paves the way for future structural studies. nih.gov

The table below summarizes key crystallographic data for enzymes involved in the biosynthesis of polycyclic tetramates.

EnzymeOrganismFunction in BiosynthesisPDB ID(s)Resolution (Å)Key Structural Insights
OX4 Streptomyces sp. CB02009Reductive cyclization (third ring formation)Not explicitly stated in abstractNot explicitly stated in abstractReveals mechanism of NADPH-dependent reduction and cyclization; highlights role of conserved W260 in stabilizing the enolate intermediate. acs.org
CftD Burkholderia gladioliReductive cyclization (third ring formation)Not explicitly stated in abstractNot explicitly stated in abstractProvides comparative structural and mechanistic understanding of the newly identified cyclase subgroup of MDRs. acs.org

This table is generated based on available data and will be updated as more structural information becomes publicly available.

While cryo-EM studies specifically targeting this compound biosynthetic enzymes are not yet widely published, the technique holds immense promise. Its ability to solve structures of large, flexible protein complexes in multiple conformational states makes it ideally suited for investigating the entire enzymatic machinery, from the initial PKS-NRPS assembly line to the various tailoring enzymes. nih.govnih.gov Such studies will be invaluable for deciphering the complete biosynthetic logic and for harnessing these complex pathways for synthetic biology applications.

Biological Relevance and Molecular Interactions of Tryptophan Derived Tetramates

Structural Basis of Molecular Recognition by Cellular Targets

The interaction between a ligand, such as a tryptophan-derived tetramate, and its cellular target is fundamentally governed by the principles of molecular recognition. This process relies on the three-dimensional structures of both the small molecule and the protein's binding site, which complement each other in shape and chemical properties. The tryptophan moiety, with its unique indole (B1671886) side chain, plays a significant role in these interactions. It is frequently found at the interface of protein-protein interactions and in the binding sites for ligands. mdpi.com The aromatic nature of the indole ring allows for various noncovalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, while the amine group on the indole nitrogen can act as a hydrogen-bond donor. mdpi.com

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating how tryptophan and its derivatives are recognized by proteins. For example, studies on the human splicing factors U2AF65 and SF1/mBBP revealed that a conserved tryptophan residue in SF1 inserts into a hydrophobic pocket on the U2AF65 protein, an interaction critical for the assembly of the spliceosome. nih.gov This provides a paradigm for how a tryptophan-containing motif can mediate specific protein-protein interactions. nih.gov

In the context of cellular signaling, the structure of the serotonin (B10506) (5-hydroxytryptamine, a tryptophan derivative) receptors shows how the ligand binds within a pocket formed by conserved residues. unc.edu This binding is crucial for the receptor's activation and downstream signaling. unc.edu Furthermore, cryo-EM structures of the E. coli ribosome stalled by the TnaC leader peptide in the presence of L-tryptophan have provided high-resolution insights into how a cellular system can sense and respond to this specific amino acid. ebi.ac.uk These studies collectively highlight that the recognition of tryptophan-containing molecules by their cellular targets is a highly specific process dictated by the precise architecture and chemical environment of the binding pocket. While direct structural data for a tryptophan tetramate bound to a specific protein target is emerging, these analogous systems provide a robust framework for understanding the key interactions that likely govern its biological activity.

Ligand-Protein Interaction Studies of Tetramic Acid Moieties

The tetramic acid (TA) core is a recurring motif in a variety of natural products with potent biological activities, often involving the inhibition of specific enzymes. Understanding the interactions between the TA moiety and its protein targets is crucial for explaining its mechanism of action. Biophysical and structural studies have provided detailed insights into these interactions.

One well-studied example is the inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS), an enzyme essential for bacterial cell wall biosynthesis. nih.gov Studies on TA inhibitors of UPPS have employed techniques such as protein fluorescence spectroscopy and photo-cross-linking to probe the binding mechanism. nih.gov These investigations revealed that TA inhibitors bind to an allosteric site, distinct from the substrate binding sites. nih.gov The binding of the TA molecule to free UPPS was confirmed, and this binding event prevents the subsequent binding of the enzyme's substrates. nih.gov

X-ray crystallography, combined with molecular dynamics (MD) simulations, has been used to study Diels-Alderase enzymes, such as Fsa2 and Phm7, which are involved in the biosynthesis of complex natural products like equisetin (B570565) and phomasetin that contain a tetramic acid core. biorxiv.orgbiorxiv.org These studies identified specific amino acid residues that are critical for interacting with the tetramic acid portion of the substrate. In Phm7, the residue Lysine-356 is key, while in Fsa2, Asparagine-346 fulfills this role. biorxiv.orgbiorxiv.org Site-directed mutagenesis, where these key residues were substituted with alanine, resulted in a significant decrease in enzyme activity, confirming their importance in binding the tetramic acid moiety. biorxiv.orgbiorxiv.org

Some tetramic acid-containing natural products also function as protein-protein interaction (PPI) inhibitors. nih.gov For instance, JBIR-22, which features a complex 4,4-disubstituted glutamic acid-derived tetramic acid structure, inhibits the homodimerization of the proteasome assembly chaperone 3 (PAC3). nih.gov The synthesis and stereochemical assignment of such molecules are critical steps toward understanding their precise mode of interaction with their targets. nih.gov

The following table summarizes key ligand-protein interactions identified for tetramic acid moieties with their respective protein targets.

Protein TargetInteracting Residue(s)Method of StudyCompound TypeReference
Undecaprenyl Pyrophosphate Synthase (UPPS)Allosteric site bindingPhoto-cross-linking, Fluorescence SpectroscopyTetramic Acid Inhibitor nih.gov
Phm7 (Diels-Alderase)K356X-ray Crystallography, MD Simulations, MutagenesisPolyenoyl Tetramic Acid biorxiv.orgbiorxiv.org
Fsa2 (Diels-Alderase)N346X-ray Crystallography, MD Simulations, MutagenesisPolyenoyl Tetramic Acid biorxiv.orgbiorxiv.org
Proteasome Assembly Chaperone 3 (PAC3)Not specifiedTotal Synthesis, Stereochemical AssignmentJBIR-22 (Tetramic Acid) nih.gov

Chemo-Proteomic Approaches to Identify Biological Receptors of Tetramate-Containing Compounds

Identifying the specific cellular proteins that a bioactive compound interacts with is a critical step in understanding its mechanism of action. Chemoproteomics has emerged as a powerful suite of technologies for this purpose, enabling the proteome-wide identification of small-molecule targets directly in complex biological systems. wikipedia.orgtum.de These approaches are particularly valuable for de-convoluting the targets of natural products like tryptophan tetramates, which may have multiple cellular binding partners.

Chemoproteomic strategies can be broadly categorized. One major approach involves affinity-based protein profiling (ABPP). In this method, a bioactive compound is modified with a chemical handle (e.g., an alkyne or biotin (B1667282) tag). This "probe" is incubated with a cell lysate or live cells, allowing it to bind to its protein targets. The probe-protein complexes are then enriched and the proteins identified using mass spectrometry. tum.deberkeley.edu A compelling example is the use of an alkyne-bearing analog of the natural product triphenylphosphate (TPP) to identify its specific liver protein targets. berkeley.edu

Another powerful technique is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). This method is used to map the reactive sites, often cysteine residues, across the proteome that a compound might covalently bind to. nih.gov In a typical experiment, two cell populations are compared: one treated with a vehicle (e.g., DMSO) and the other with the electrophilic natural product. Both proteomes are then labeled with a cysteine-reactive probe. A decrease in probe labeling at a specific site in the treated sample indicates it as a target of the compound. nih.gov This approach was successfully used to identify the mitochondrial protein VDAC3 as a covalent target of the anti-cancer natural product dankastatin B. nih.gov

Derivatization-free approaches offer an alternative when modifying the compound is not feasible. wikipedia.org Limited Proteolysis-coupled Mass Spectrometry (LiP-MS) is one such method. It relies on the principle that when a ligand binds to a protein, it can alter the protein's conformation, making it more or less susceptible to digestion by a protease. By comparing the proteolytic peptide patterns of proteins in the presence and absence of the compound, binding events can be inferred. nih.gov The LiP-Quant pipeline leverages machine learning to analyze these changes, allowing for the identification of protein targets and their approximate binding sites without any chemical modification of the drug. nih.gov

Chemoproteomic TechniquePrincipleRequirementApplication ExampleReference
Affinity-Based Protein Profiling (ABPP)Uses a tagged version of the compound to pull down protein targets for identification.Compound must be chemically modified with a tag.Identification of TPP targets in the liver. berkeley.edu
isoTOP-ABPPQuantitatively maps reactive cysteines engaged by an electrophilic compound.Compound must be reactive (often electrophilic).Identifying VDAC3 as a target of dankastatin B. nih.gov
Limited Proteolysis (LiP-Quant)Measures ligand-induced conformational changes in proteins by monitoring changes in protease susceptibility.No modification of the compound is needed.Target deconvolution for kinase and phosphatase inhibitors. nih.gov

Investigating the Role of Tryptophan Tetramates in Inter-Organismal Communication and Chemical Ecology

Microorganisms in complex ecosystems constantly interact through the production and sensing of chemical signals. These small molecules, including natural products like tryptophan tetramates, play crucial roles in mediating competition, symbiosis, and defense. researchgate.net The study of chemical ecology aims to unravel these molecular conversations and understand their ecological significance.

Tryptophan-derived tetramates, as secondary metabolites, are not essential for the primary growth of the producing organism but can confer significant advantages in specific ecological niches. researchgate.net Their production is often triggered by environmental cues, such as the presence of competing organisms. A fascinating example of this is seen in the "inter-kingdom warfare" between a Streptomyces bacterium and an Aspergillus fungus. researchgate.net The fungus produces a compound, cyclo-(L-Phe-trans-4-hydroxy-L-Pro), which is sensed by the bacterium. This chemical cue stimulates the Streptomyces to produce nitric oxide (NO), which in turn activates a silent biosynthetic gene cluster, leading to the production of fungistatic compounds as a chemical defense. researchgate.net This demonstrates how a specific molecule, in this case derived from amino acids, can act as a signal to trigger a defensive response in a competing microbe.

The investigation of such interactions often relies on co-cultivation experiments, where two or more microorganisms are grown together. Comparing the metabolic profiles of the co-culture with those of the individual monocultures can reveal the production of new or upregulated compounds that are synthesized only in response to the interaction. researchgate.net Recent advances in "omics" technologies, including genomics, transcriptomics, and metabolomics, have greatly enhanced the ability to study these interactions. researchgate.net For example, transcriptomic analysis can show which gene clusters are activated during an interaction, linking the production of a specific compound to an ecological trigger. researchgate.net

By studying the chemical ecology of this compound-producing organisms, researchers can gain insights into why these compounds are made and what their natural function is. This knowledge not only deepens our understanding of microbial communities but can also guide the discovery of new bioactive molecules, as many biosynthetic gene clusters for potent natural products remain silent under standard laboratory conditions and are only activated during ecologically relevant interactions. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing the structural properties of Tryptophan tetramate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods for resolving the indole tetramate scaffold. Mass spectrometry (MS) is used to confirm molecular weight and fragmentation patterns. For fungal-derived this compound, isotopic labeling (e.g., 13C^{13}\text{C}-acetate) coupled with NMR can trace biosynthetic precursors . High-performance liquid chromatography (HPLC) with tandem MS (LC-MS/MS) is recommended for purity analysis in complex matrices, using C18 columns and gradient elution protocols .

Q. How is this compound biosynthesized in fungal systems, and what enzymes are critical?

  • Methodological Answer : The biosynthetic pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, CpaS, which condenses acetyl-CoA, malonyl-CoA, and tryptophan to form cyclo-acetoacetyl-L-tryptophan (cAATrp). This intermediate undergoes cyclization and prenylation to yield the pentacyclic scaffold. Gene knockout studies in Aspergillus spp. and heterologous expression in Saccharomyces cerevisiae are standard approaches to validate enzyme functionality .

Q. What analytical challenges arise when quantifying this compound in microbial cultures?

  • Methodological Answer : Matrix interference from secondary metabolites (e.g., other indole alkaloids) requires selective extraction protocols, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantification via LC-MS/MS should employ internal standards (e.g., deuterated analogs) to correct for ion suppression. Calibration curves must span physiologically relevant concentrations (1 nM–10 μM) .

Advanced Research Questions

Q. How can machine learning algorithms improve the yield of this compound in engineered microbial strains?

  • Methodological Answer : Tools like the Automated Recommendation Tool (ART) use experimental data from a subset of metabolic pathways (e.g., 3% of possible combinations) to predict optimal gene expression levels and pathway configurations. For example, ART increased tryptophan production by 106% in yeast by inferring untested combinations via Gaussian process regression. Key parameters include promoter strength, ribosomal binding sites, and pathway flux balancing .

Q. What strategies resolve contradictions in proposed biosynthetic pathways for this compound?

  • Methodological Answer : Discrepancies in pathway elucidation (e.g., unexpected intermediates) require multi-omics integration:

  • Comparative genomics : Identify conserved gene clusters across fungal species.
  • Metabolomics : Use 13C^{13}\text{C}-labeled precursors to track carbon flow via flux analysis.
  • CRISPR-Cas9 editing : Validate candidate genes by observing pathway disruption .

Q. How do enzymatic kinetics of CpaS vary under different pH and temperature conditions, and what implications does this have for in vitro synthesis?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten parameters KmK_m and VmaxV_{max}) should be conducted at pH 6.5–7.5 (optimal for fungal NRPS activity) and 25–30°C. Use stopped-flow spectroscopy to monitor real-time substrate conversion. Deviations in activity may indicate allosteric regulation or cofactor (e.g., ATP, Mg2+^{2+}) dependency. Structural predictions via AlphaFold2 can guide mutagenesis studies to enhance stability .

Q. What computational models predict the interaction between this compound and its biological targets (e.g., sarcoplasmic Ca2+^{2+} ATPase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KdK_d). For neurotoxicity studies, patch-clamp electrophysiology on neuronal cells quantifies ion channel inhibition .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Record strain genotypes, growth media (exact composition), and instrument calibration data.
  • Raw data : Deposit NMR spectra, chromatograms, and sequencing reads in repositories like Zenodo or GenBank.
  • Statistical codes : Share Python/R scripts for machine learning models and pathway analysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models in R’s drc package) to calculate EC50_{50} values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. For omics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.